

# An In-depth Technical Guide to the Antiviral Agent Remdesivir

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antiviral agent 56

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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of the antiviral agent Remdesivir. It includes detailed experimental protocols for assessing its antiviral efficacy and quantitative data presented for comparative analysis.

## Chemical Structure and Physicochemical Properties

Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.<sup>[1]</sup> Its chemical structure is designed to facilitate intracellular delivery of the active metabolite.<sup>[2]</sup>

Chemical Name: 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][3][4][5]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate<sup>[4]</sup>

Chemical Formula: C<sub>27</sub>H<sub>35</sub>N<sub>6</sub>O<sub>8</sub>P<sup>[4]</sup>

Molecular Weight: 602.6 g/mol <sup>[4]</sup>

CAS Number: 1809249-37-3<sup>[4]</sup>

A summary of the key physicochemical properties of Remdesivir is presented in Table 1.

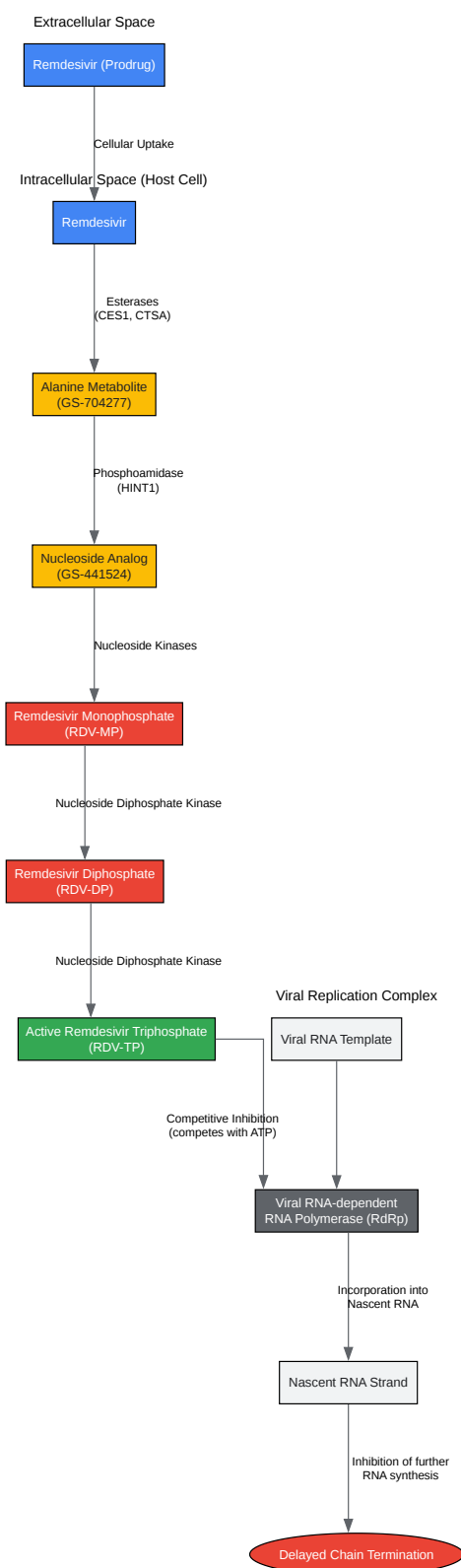
Table 1: Physicochemical Properties of Remdesivir

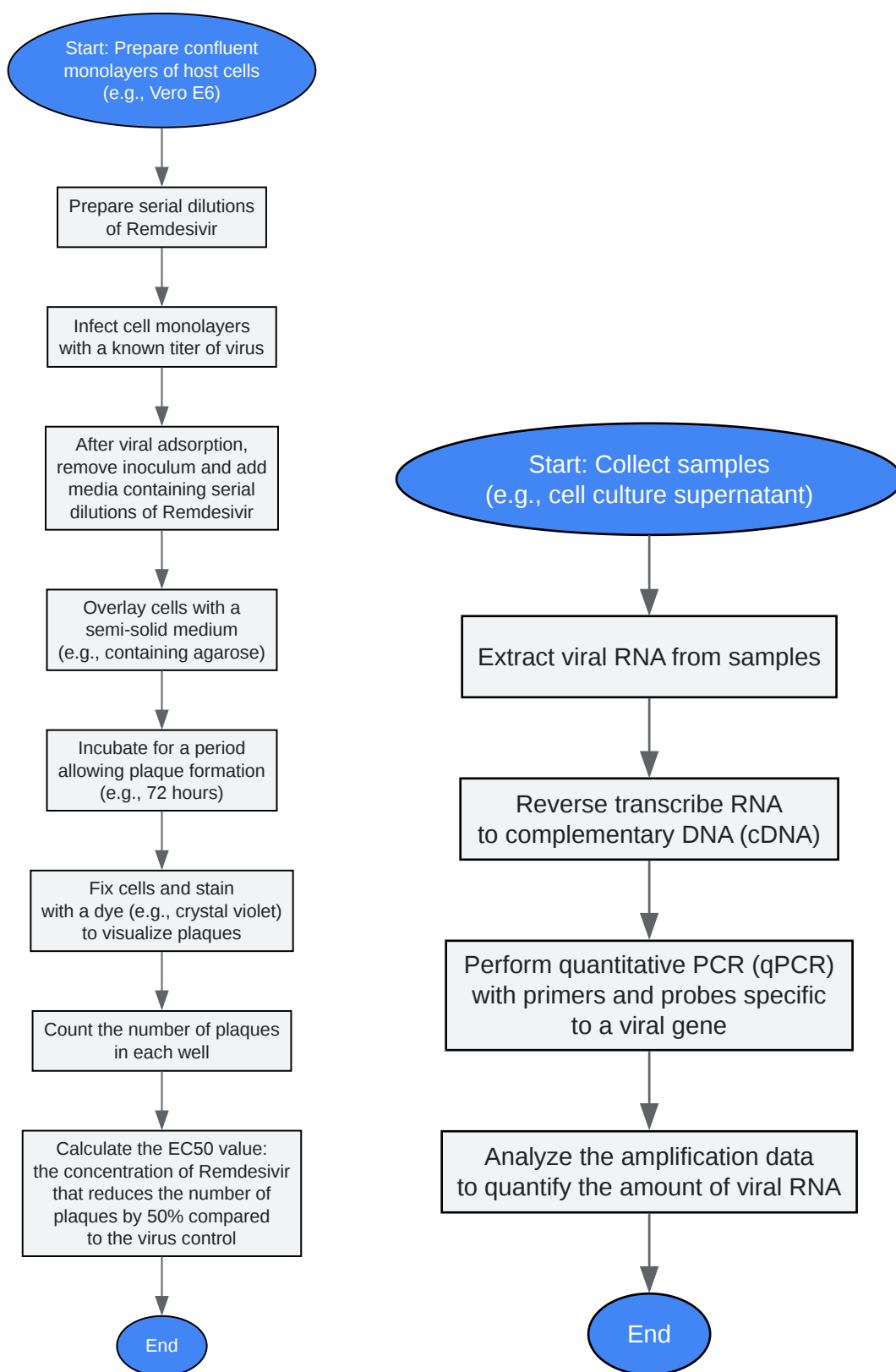
Property	Value	Reference(s)
Molecular Formula	C <sub>27</sub> H <sub>35</sub> N <sub>6</sub> O <sub>8</sub> P	[4]
Molecular Weight	602.58 g/mol	[6]
Solubility in DMSO	100 mg/mL (165.95 mM)	[6]
Solubility in Ethanol	16 mg/mL (26.55 mM)	[6]
Aqueous Solubility	pH-dependent, very slightly soluble in water at neutral pH, solubility increases as pH drops.	[7]
Protein Binding	88-93.6%	[1]
Half-life (Parent Drug)	~1 hour	[8]
Half-life (Active Metabolite)	~20–25 hours	[8]

## Mechanism of Action

Remdesivir is a direct-acting antiviral agent that functions as a delayed chain terminator of viral RNA synthesis.[2] Its mechanism of action involves several steps, from cellular uptake to incorporation into the nascent viral RNA chain, ultimately inhibiting the viral RNA-dependent RNA polymerase (RdRp).

The intracellular activation and mechanism of action of Remdesivir are depicted in the following signaling pathway diagram.





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Antiviral Agent Remdesivir]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15567926#antiviral-agent-56-chemical-structure-and-properties>]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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